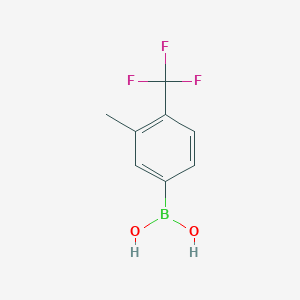

(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-methyl-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-4-6(9(13)14)2-3-7(5)8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIPXMTWQBAPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590201 | |

| Record name | [3-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-67-1 | |

| Record name | B-[3-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864759-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid: A Keystone Reagent in Modern Drug Discovery

Abstract

Boronic acids have become indispensable tools in the arsenal of medicinal chemists, primarily for their versatility, stability, and functional group tolerance.[1] This guide provides an in-depth technical overview of (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid, a specialized building block whose unique substitution pattern offers distinct advantages in drug design. We will explore its fundamental properties, delve into the strategic importance of its constituent functional groups, and provide a detailed, field-proven protocol for its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical reagents to accelerate the synthesis of complex molecular architectures for novel therapeutics.

Compound Profile: this compound

This substituted phenylboronic acid is a crystalline solid that serves as a critical intermediate in organic synthesis. Its structure is primed for creating complex biaryl systems, which are common motifs in pharmacologically active compounds.[2]

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 864759-67-1[3]

-

Molecular Formula: C₈H₈BF₃O₂

-

Molecular Weight: 203.95 g/mol

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 864759-67-1 | BLDpharm[3] |

| Molecular Formula | C₈H₈BF₃O₂ | Frontier Specialty Chemicals |

| Molecular Weight | 203.95 | Frontier Specialty Chemicals |

| Appearance | White to off-white solid/powder | Generic Supplier Data |

| Purity | Typically ≥95% | Generic Supplier Data |

| Storage | Store in a cool, dry place, sealed from moisture | Generic Supplier Data |

Strategic Importance in Medicinal Chemistry: The Power of Substitution

The specific arrangement of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups on the phenylboronic acid scaffold is not arbitrary. It is a deliberate design element that imparts valuable properties to potential drug candidates.

The Trifluoromethyl (-CF₃) Group: A "Super-Methyl"

The trifluoromethyl group is one of the most impactful substituents in modern medicinal chemistry.[4] Its incorporation into a molecular scaffold can profoundly and beneficially alter a compound's pharmacokinetic and pharmacodynamic profile.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic oxidation by enzymes like cytochrome P450.[5] Replacing a metabolically vulnerable group (such as a methyl group) with a -CF₃ group can significantly increase a drug's half-life, leading to less frequent dosing.[5][6]

-

Increased Lipophilicity: The -CF₃ group is highly lipophilic ("fat-loving"), which can improve a molecule's ability to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[4][5]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF₃ substituent can alter the acidity or basicity of nearby functional groups, which can fine-tune interactions with biological targets like enzymes and receptors, often leading to enhanced binding affinity and selectivity.[4][7]

The Methyl (-CH₃) Group: A Point of Steric and Electronic Influence

While the -CF₃ group provides metabolic stability, the adjacent methyl group serves a different but equally important role. Its placement provides steric bulk that can influence the conformation of the molecule, potentially locking it into a more active shape for receptor binding. Furthermore, it can serve as a metabolic "soft spot" if desired, or its electronic-donating nature can modulate the reactivity of the aromatic ring in concert with the electron-withdrawing -CF₃ group.

The combination of these two groups creates a unique electronic and steric profile, making this compound a highly valuable building block for creating diverse libraries of compounds for drug screening.[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between the boronic acid and an organic halide (or triflate), and it is celebrated for its reliability and broad functional group tolerance.[8][9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a new Pd(II) complex.[8][9]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This critical step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more reactive boronate species.[10][11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8][9]

Detailed Experimental Protocol

This protocol provides a robust, general procedure for coupling this compound with a generic aryl bromide.

Self-Validation and Causality: Each component is chosen for a specific purpose. The inert atmosphere prevents the degradation of the sensitive Pd(0) catalyst. The base is essential for the transmetalation step.[11] Degassed solvents are used to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

-

Toluene, anhydrous (5 mL)

-

Water, degassed (0.5 mL)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Scientist's Insight: Using an oven-dried flask is critical to remove adsorbed water, which can interfere with the reaction. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[12]

-

-

Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask using a vacuum pump and then backfill with an inert gas like nitrogen or argon. Repeat this cycle three times.

-

Scientist's Insight: This step is non-negotiable. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would completely halt the catalytic cycle.

-

-

Solvent Addition: Using syringes, add the degassed toluene followed by the degassed water.

-

Scientist's Insight: A biphasic solvent system like toluene/water is common.[12] The base (K₃PO₄) is more soluble in the aqueous phase, where it activates the boronic acid, while the organic components and catalyst reside primarily in the toluene phase.

-

-

Reaction Execution: Place the sealed flask into a preheated oil bath set to 100 °C and stir vigorously.

-

Scientist's Insight: Heating accelerates the reaction rate. Vigorous stirring is necessary to ensure efficient mixing between the two phases, which is crucial for the reaction to proceed.

-

-

Monitoring and Work-up: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or GC-MS. Once the starting material is consumed (typically 2-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.[12]

-

Extraction: Dilute the reaction mixture with water (10 mL) and ethyl acetate (15 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel to yield the pure biaryl product.[12]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. The thoughtful placement of the methyl and trifluoromethyl groups provides medicinal chemists with a powerful building block to enhance the metabolic stability, lipophilicity, and binding characteristics of drug candidates.[5][7] Its proficient use in the Suzuki-Miyaura coupling reaction, a robust and versatile method for C-C bond formation, solidifies its role as a key enabler in the synthesis of complex, biologically active molecules. Understanding the properties of this compound and the mechanistic nuances of its application empowers researchers to accelerate the discovery and development of next-generation pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 864759-67-1|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid: Properties, Synthesis, and Core Applications

This guide provides a comprehensive technical overview of (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid, a key building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's essential chemical properties, synthesis protocols, and its pivotal role in palladium-catalyzed cross-coupling reactions, underpinned by field-proven insights and mechanistic details.

Compound Identity and Physicochemical Properties

This compound is a substituted arylboronic acid featuring both a methyl and a trifluoromethyl group on the phenyl ring. This unique substitution pattern imparts specific steric and electronic properties that are highly valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the compound's reactivity and the properties of the resulting products.[2]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 864759-67-1 | |

| Molecular Formula | C₈H₈BF₃O₂ | Derived |

| Molecular Weight | 203.95 g/mol | Derived |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | Data not consistently available; related compounds like 4-(Trifluoromethyl)phenylboronic acid melt at 245-256 °C.[3][4] | [3][4] |

| Solubility | Soluble in most polar organic solvents like acetone, DMSO, and methanol.[5] | [5][6] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of arylboronic acids is a well-established field, with the most common and reliable methods involving the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate ester, followed by acidic hydrolysis.[6][7]

Proposed Synthetic Workflow

The synthesis of this compound typically starts from the corresponding aryl bromide, 4-bromo-2-methyl-1-(trifluoromethyl)benzene.

Step 1: Organometallic Intermediate Formation (Lithiation) The process begins with a halogen-metal exchange. 4-bromo-2-methyl-1-(trifluoromethyl)benzene is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon). An organolithium reagent, such as n-butyllithium (n-BuLi), is then added dropwise. The n-BuLi selectively replaces the bromine atom with lithium, forming a highly reactive aryllithium intermediate.[7][8]

-

Causality: The extreme cold (-78 °C) is critical to prevent side reactions, such as the reaction of the highly basic n-BuLi with the solvent or other functional groups. The inert atmosphere is mandatory to prevent quenching of the organometallic intermediates by atmospheric oxygen or moisture.

Step 2: Borylation The freshly prepared aryllithium solution is then treated with a trialkyl borate, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃).[7][8] The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester, displacing one of the alkoxy groups to form a boronate ester intermediate.

-

Expertise: Triisopropyl borate is often preferred over trimethyl borate as it is less prone to undergo multiple additions due to its greater steric hindrance, leading to higher yields of the desired mono-arylated product.

Step 3: Hydrolysis and Work-up The reaction mixture is allowed to warm to room temperature, and then quenched by the addition of an aqueous acid (e.g., dilute HCl).[8] The acid hydrolyzes the boronate ester to the final this compound. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt like magnesium sulfate, and concentrated under reduced pressure.

Step 4: Purification The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure boronic acid.[9]

Caption: Synthetic pathway for arylboronic acids.

Core Application: The Suzuki-Miyaura Coupling Reaction

This compound is an exemplary coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[10] This reaction is fundamental to synthesizing biaryls, which are common motifs in pharmaceuticals and functional materials.[11][12]

The general reaction involves a palladium catalyst, a base, and a suitable solvent to couple the boronic acid with an aryl or vinyl halide (or triflate).[13]

The Catalytic Cycle: A Mechanistic Breakdown

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][13]

-

Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This forms a new Pd(II) complex.[10][13]

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), forms a boronate species. This species then transfers its organic group (the 3-methyl-4-(trifluoromethyl)phenyl moiety) to the Pd(II) center, displacing the halide. This is the key C-C bond-forming precursor step.[13][14]

-

Reductive Elimination: The two organic groups on the Pd(II) complex are eliminated to form the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][13]

Caption: The Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%) or a more advanced ligand like SPhos

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

-

Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium acetate and the phosphine ligand.

-

Trustworthiness: Pre-catalysts like Pd(dppf)Cl₂ can also be used, which are often more stable and require no in-situ reduction. The choice of ligand is critical; bulky, electron-rich phosphines often accelerate the oxidative addition and reductive elimination steps.[15]

-

-

Solvent Addition: Add the degassed solvent mixture via syringe. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Spectroscopic Characterization

Verifying the identity and purity of this compound is essential. NMR spectroscopy is the primary tool for this purpose.

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, a singlet for the methyl group (CH₃), and a broad singlet for the boronic acid hydroxyl groups (-B(OH)₂).

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon, and a very distinct quartet for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp peak will confirm the presence and electronic environment of the CF₃ group.[5]

-

¹¹B NMR: The boron NMR spectrum provides direct evidence of the boronic acid group, typically showing a broad signal characteristic of a tri-coordinated boron species.[5]

Safety, Handling, and Storage

As with all chemical reagents, proper handling is paramount.

-

Hazards: Phenylboronic acids are generally classified as irritants, causing skin and serious eye irritation.[16][17] They may also be harmful if swallowed or inhaled.[18]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18] Avoid creating dust.[16]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[16] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating or prolonged storage. While this does not always inhibit their reactivity in coupling reactions, it is best practice to store them under anhydrous conditions.

References

- 1. 864759-67-1|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(トリフルオロメチル)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 7. researchgate.net [researchgate.net]

- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. aksci.com [aksci.com]

(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid molecular structure

An In-Depth Technical Guide to (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's nuanced structural characteristics, the influence of its functional groups on reactivity, and its pivotal role in the construction of complex molecular architectures.

Introduction: A Versatile Building Block

This compound is an organoboron compound that has gained significant traction as a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, imparts specific electronic properties that are highly sought after in the design of pharmaceuticals and advanced materials. The strategic placement of these groups allows for the precise tuning of a target molecule's lipophilicity, metabolic stability, and binding interactions, making it an invaluable tool in medicinal chemistry.

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This reaction's tolerance for a wide range of functional groups, coupled with the stability and generally low toxicity of boronic acids, has cemented its status as a cornerstone of modern synthetic chemistry.

Molecular Structure and Physicochemical Properties

The structural identity and physical characteristics of this compound are fundamental to its application.

Core Structural Features

The molecule consists of a central benzene ring with three key substituents:

-

Boronic Acid Group (-B(OH)₂): Located at position C1, this functional group is the reactive center for cross-coupling reactions.

-

Methyl Group (-CH₃): Positioned at C3, this small alkyl group acts as a weak electron-donating group through hyperconjugation.

-

Trifluoromethyl Group (-CF₃): Situated at C4, this group is a powerful electron-withdrawing moiety due to the high electronegativity of the fluorine atoms.

This specific arrangement creates a unique electronic environment on the phenyl ring, influencing the reactivity of the boronic acid and the properties of the resulting coupled products.

Figure 1: 2D structure of this compound.

Physicochemical Data

The compound's bulk properties are summarized below. These values are critical for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Reference |

| CAS Number | 864759-67-1 | [1] |

| Molecular Formula | C₈H₈BF₃O₂ | |

| Molecular Weight | 203.95 g/mol | |

| Appearance | White to off-white powder/solid | N/A |

| Storage | Inert atmosphere, 2-8°C | N/A |

Note: Specific properties like melting point and solubility are not consistently reported across suppliers for this specific isomer, but related isomers such as 4-(Trifluoromethyl)phenylboronic acid have a high melting point (245-250 °C), suggesting significant solid-state stability.

Electronic Effects and Reactivity

The substitution pattern on the phenyl ring governs the molecule's reactivity. The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group is key.

-

Trifluoromethyl Group (-CF₃): This group exerts a strong, electron-withdrawing inductive effect (-I) across the sigma bond framework of the ring. This effect decreases the electron density of the aromatic system, making the boronic acid a stronger Lewis acid compared to unsubstituted phenylboronic acid. Increased Lewis acidity can influence the rate and efficiency of the transmetalation step in Suzuki couplings.

-

Methyl Group (-CH₃): This group has a weak electron-donating inductive effect (+I). Its position meta to the boronic acid has a minimal electronic impact on the C-B bond itself, but it contributes to the overall electronic and steric profile of the molecule.

The net result is an electron-poor phenyl ring, which can affect the kinetics of the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nature of the CF₃ group generally enhances the stability of the boronic acid to premature protodeboronation under basic reaction conditions.

References

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to the Synthesis of (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid

This compound is a highly valuable organoboron compound that serves as a critical building block in modern organic synthesis. Its utility is most profoundly realized in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of contemporary drug discovery and materials science.[1][2] The specific substitution pattern of this molecule—a methyl group at the 3-position and a trifluoromethyl (CF₃) group at the 4-position—imparts unique electronic and steric properties to the resulting coupled products.

The trifluoromethyl group is a bioisostere of several functional groups and is frequently incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][3] The adjacent methyl group provides steric influence and can modulate the electronic nature of the aromatic ring, offering fine-tuned control over the properties of the final molecule. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field.

Part 1: Core Synthetic Strategies: Grignard vs. Lithiation Pathways

The synthesis of arylboronic acids is predominantly achieved through two robust and well-established organometallic strategies: the Grignard reaction pathway and the lithiation-borylation pathway. The choice between these routes depends largely on the availability of starting materials, functional group tolerance, and desired regioselectivity.

The Grignard pathway involves the formation of an arylmagnesium halide (Grignard reagent) from a corresponding aryl halide. This nucleophilic species then reacts with a boron electrophile, typically a trialkyl borate, followed by acidic hydrolysis to yield the boronic acid. This method is reliable, scalable, and utilizes readily available starting materials.[4][5]

The lithiation-borylation pathway involves the direct deprotonation of an aromatic C-H bond using a potent organolithium base, such as n-butyllithium or sec-butyllithium, to form an aryllithium intermediate. This intermediate is subsequently quenched with a borate ester.[6][7] This approach is particularly powerful when a suitable aryl halide is unavailable or when regiocontrol can be achieved through a directing group or inherent acidity of a specific proton.

Figure 1: High-level comparison of the two primary synthetic routes to arylboronic acids.

Part 2: The Grignard Reaction Pathway: A Robust and Scalable Approach

This is often the most direct and cost-effective method for synthesizing this compound. The synthesis begins with the corresponding aryl bromide, 4-bromo-2-methyl-1-(trifluoromethyl)benzene .

Mechanism and Rationale

The synthesis proceeds in three key stages:

-

Grignard Reagent Formation: Magnesium metal undergoes oxidative insertion into the carbon-bromine bond of the starting material. This reaction is conducted in an ethereal solvent, such as tetrahydrofuran (THF), which solvates and stabilizes the resulting Grignard reagent.

-

Borylation: The highly nucleophilic Grignard reagent is added to a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. The low temperature is critical to minimize over-addition of the Grignard reagent, which would lead to the formation of undesired borinic acid and borane byproducts.[8]

-

Hydrolysis: The intermediate boronic ester is hydrolyzed under aqueous acidic conditions to afford the final boronic acid product.

Caption: Workflow for the Grignard-based synthesis route.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-methyl-1-(trifluoromethyl)benzene

-

Magnesium turnings

-

Iodine (crystal, for activation)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Hexanes or Heptane (for recrystallization)

-

Ethyl Acetate (for extraction)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Grignard Initiation: The flask is charged with magnesium turnings (1.1 equivalents). A single crystal of iodine is added, and the flask is gently warmed until the violet iodine vapor is visible, which helps activate the magnesium surface. The flask is cooled to room temperature.

-

Reagent Addition: A solution of 4-bromo-2-methyl-1-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF is added to the dropping funnel. A small portion is added to the magnesium, and the reaction is initiated (slight exotherm and bubbling). Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation Step: The reaction flask containing the Grignard reagent is cooled to -10 °C in an ice-salt bath. A solution of triisopropyl borate (1.2 equivalents) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.[4][5] Upon completion of the addition, the mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

-

Hydrolysis and Workup: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2). This step hydrolyzes the boronic ester and dissolves the magnesium salts.

-

Extraction and Isolation: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization. The solid is dissolved in a minimal amount of a hot solvent mixture (e.g., toluene) and then a non-polar solvent like hexanes or heptane is added until turbidity is observed. Cooling the mixture slowly yields the pure this compound as a white crystalline solid.

Quantitative Data Summary

| Parameter | Typical Value | Notes |

| Yield | 50-75% | Highly dependent on anhydrous conditions and temperature control. |

| Purity | >98% (by HPLC) | After recrystallization. |

| Starting Material | 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | Commercially available. |

| Key Reagents | Mg, Triisopropyl borate | Triisopropyl borate is often preferred over trimethyl borate to reduce double addition. |

| Critical Temp. | -10 °C to 0 °C | For the borylation step to ensure selectivity.[4][5] |

Part 3: The Lithiation-Borylation Pathway: A Regioselective Alternative

Mechanism and Rationale

The trifluoromethyl group is a moderate meta-directing deactivating group, while the methyl group is a weak ortho-, para-directing activating group. In this case, lithiation is expected to occur ortho to the methyl group and meta to the trifluoromethyl group, which fortuitously leads to the desired 3-lithiated intermediate.

-

Lithiation: The starting arene is dissolved in an anhydrous solvent like THF or diethyl ether and cooled to -78 °C. A strong organolithium base, typically n-butyllithium in hexanes, is added dropwise. The low temperature is essential to prevent side reactions and ensure the stability of the aryllithium species.[7]

-

Borylation: The reaction is quenched by the addition of a trialkyl borate, forming the boronate complex.

-

Hydrolysis: Similar to the Grignard route, aqueous acid is used to hydrolyze the complex to the final boronic acid.

Caption: Workflow for the lithiation-borylation synthesis route.

Detailed Experimental Protocol

Materials:

-

1-Methyl-2-(trifluoromethyl)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether (for extraction)

-

Hexanes (for purification)

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a low-temperature thermometer, a rubber septum, and a nitrogen inlet.

-

Lithiation: The flask is charged with a solution of 1-methyl-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Base Addition: n-Butyllithium in hexanes (1.1 equivalents) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred at -78 °C for 2-3 hours.[7]

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at -78 °C and then allowed to warm slowly to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl (2 M). The mixture is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by slurrying in cold hexanes or by recrystallization to yield the pure boronic acid.

Part 4: Application in Suzuki-Miyaura Cross-Coupling

The primary value of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide variety of aryl or heteroaryl halides or triflates to form complex biaryl structures, which are prevalent in pharmaceuticals.[2][9]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

This reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The choice of these components is crucial for achieving high yields and preventing side reactions like protodeboronation.[10][11]

Conclusion

The synthesis of this compound is readily achievable through well-established organometallic methodologies. The Grignard pathway offers a robust, scalable, and often more economical route, contingent on the availability of 4-bromo-2-methyl-1-(trifluoromethyl)benzene. The lithiation-borylation pathway provides a powerful alternative that leverages the inherent reactivity of the arene C-H bonds for regioselective functionalization. Mastery of these synthetic techniques provides researchers and drug development professionals with reliable access to a key structural motif, enabling the rapid exploration and development of novel chemical entities with enhanced pharmaceutical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. chemrxiv.org [chemrxiv.org]

- 11. youtube.com [youtube.com]

A Comprehensive Spectroscopic Analysis of (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid

Abstract

This technical guide provides a detailed analysis of the key spectroscopic characteristics of (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid (CAS 864759-67-1). As a crucial building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, unambiguous structural confirmation is paramount. This document synthesizes fundamental spectroscopic principles and data from closely related structural analogs to present a predictive but robust interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations herein are designed to provide researchers, scientists, and drug development professionals with a self-validating framework for the characterization of this and similar arylboronic acids.

Introduction

This compound is a bifunctional organic compound featuring a tolyl scaffold substituted with a highly electronegative trifluoromethyl group and a synthetically versatile boronic acid moiety. This substitution pattern makes it an attractive reagent for introducing the 3-methyl-4-(trifluoromethyl)phenyl group into complex molecules, modifying pharmacokinetic and electronic properties. Phenylboronic acids are renowned for their role in forming stable carbon-carbon bonds via palladium-catalyzed cross-coupling reactions and for their ability to reversibly bind with diols, a property leveraged in carbohydrate sensing and drug delivery.[1]

Given its application in high-stakes fields like drug development, rigorous quality control and structural verification are non-negotiable. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity, purity, and structural integrity. This guide explains the causality behind the expected spectroscopic signals, grounding the interpretation in established principles of chemical physics.

Molecular Structure and Physicochemical Properties

The structural arrangement of the methyl, trifluoromethyl, and boronic acid groups on the phenyl ring dictates the entire spectroscopic output. The electron-donating nature of the methyl group and the strong electron-withdrawing effects of the trifluoromethyl and boronic acid groups create a distinct electronic environment that is directly observable in NMR, IR, and MS analyses.

Figure 1: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 864759-67-1 | [2][3][4] |

| Molecular Formula | C₈H₈BF₃O₂ | [3][5] |

| Molecular Weight | 203.95 g/mol | [3] |

| Appearance | White solid (predicted) | [6] |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle and Experimental Protocol

¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency (chemical shift, δ) is sensitive to the local electronic environment, providing information about the structure.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids to ensure the exchangeable B(OH)₂ protons are observable.

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent signal (e.g., DMSO-d₆ at δ 2.50 ppm).[7]

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.

Predicted Spectral Interpretation

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring.

-

Aromatic Protons (H-2, H-5, H-6):

-

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deshields (shifts downfield) adjacent protons. The methyl group (-CH₃) is weakly electron-donating, causing minor shielding (upfield shift). The boronic acid group (-B(OH)₂) is also electron-withdrawing.

-

H-2: This proton is ortho to the boronic acid group and meta to the methyl group. It is expected to be a singlet or a narrow doublet, appearing significantly downfield due to the proximity of the B(OH)₂ group.

-

H-5: This proton is ortho to the -CF₃ group and meta to the boronic acid. The strong deshielding from the -CF₃ group will shift this proton significantly downfield. It will appear as a doublet, coupled to H-6.

-

H-6: This proton is meta to the -CF₃ group and ortho to the methyl group. It will be the most upfield of the aromatic protons and will appear as a doublet, coupled to H-5.

-

-

Methyl Protons (-CH₃): This group will appear as a sharp singlet in the typical alkyl-aromatic region (~δ 2.3-2.6 ppm).

-

Boronic Acid Protons (-B(OH)₂): These protons are acidic and their chemical shift is highly dependent on solvent, concentration, and water content. In DMSO-d₆, they typically appear as a broad singlet. This signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange.[8]

Predicted Data Summary

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | br s | 2H | B(OH)₂ | Acidic protons, exchangeable with D₂O. |

| ~7.9 - 8.1 | d | 1H | H-5 | Ortho to electron-withdrawing CF₃ group. |

| ~7.8 - 8.0 | s | 1H | H-2 | Ortho to electron-withdrawing B(OH)₂ group. |

| ~7.5 - 7.7 | d | 1H | H-6 | Least deshielded aromatic proton. |

| ~2.5 | s | 3H | -CH₃ | Typical aromatic methyl group chemical shift. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle and Experimental Protocol

¹³C NMR provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for structural elucidation. The protocol is similar to that for ¹H NMR but requires more scans due to the low natural abundance of the ¹³C isotope. Spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon environment.

Predicted Spectral Interpretation

Eight distinct carbon signals are expected. A key feature will be the splitting of carbon signals due to coupling with the three fluorine atoms of the -CF₃ group (C-F coupling).[9]

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The coupling constant is typically large, in the range of 250-300 Hz.[10]

-

Aromatic Carbons (C1-C6):

-

C1 (C-B): The carbon directly attached to boron will be a singlet. Its chemical shift is often difficult to predict precisely and can be broad, but it is typically observed around 130-135 ppm.

-

C4 (C-CF₃): This carbon is directly attached to the -CF₃ group and will appear as a quartet due to two-bond C-F coupling (²JCF), with a typical coupling constant of 20-35 Hz.[10]

-

C3 (C-CH₃) & C2, C5, C6: The remaining aromatic carbons will appear as singlets (or narrow quartets from long-range C-F coupling). Their chemical shifts will be influenced by the combined electronic effects of the substituents.

-

-

Methyl Carbon (-CH₃): A single peak in the aliphatic region, typically around 20-22 ppm.

Predicted Data Summary

Table 3: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~140 - 145 | s | C-3 | Aromatic carbon attached to the methyl group. |

| ~135 - 140 | q (⁴JCF ≈ 1-4 Hz) | C-2 | Aromatic CH. |

| ~130 - 135 | q (³JCF ≈ 3-8 Hz) | C-5 | Aromatic CH, meta to CF₃ group. |

| ~130 | s (broad) | C-1 | Ipso-carbon attached to boron; signal may not be observed. |

| ~125 - 130 | q (²JCF ≈ 20-35 Hz) | C-4 | Ipso-carbon attached to CF₃ group. |

| ~122 - 128 | q (¹JCF ≈ 270 Hz) | -CF₃ | Large one-bond coupling constant is characteristic.[10] |

| ~120 - 125 | s | C-6 | Aromatic CH. |

| ~20 - 22 | s | -CH₃ | Typical aromatic methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Experimental Protocol

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). It is an excellent tool for identifying functional groups.

Step-by-Step Protocol:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Background Scan: A background spectrum of the empty ATR crystal (or pure KBr pellet) is recorded.

-

Sample Scan: The sample is placed on the ATR crystal, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted Spectral Interpretation

The FT-IR spectrum will be dominated by vibrations characteristic of the boronic acid, trifluoromethyl, and substituted aromatic functionalities.

Figure 2: General experimental workflow for FT-IR analysis using an ATR accessory.

Predicted Data Summary

Table 4: Predicted FT-IR Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Broad, Strong | O-H Stretch | B(OH)₂ (H-bonded)[11][12] |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1610 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1420 - 1330 | Strong | B-O Stretch | B-O[11][13] |

| 1350 - 1100 | Very Strong | C-F Stretch | -CF₃[14] |

| 1200 - 1150 | Medium | In-plane B-O-H bend | B-O-H |

| 750 - 650 | Strong | Out-of-plane B-O-H bend | B-O-H[15] |

Mass Spectrometry (MS)

Principle and Ionization Method

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this type of molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that can provide information about the molecular weight. Electron Ionization (EI) would be a harder technique leading to more extensive fragmentation. A key challenge in the MS analysis of boronic acids is their tendency to undergo dehydration in the gas phase to form cyclic anhydrides (boroxines).[16][17]

Predicted Fragmentation Analysis

Under ESI conditions, the primary species observed would be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The molecular ion is often unstable and can lose one or two molecules of water.

-

Molecular Ion (M): C₈H₈BF₃O₂ has a monoisotopic mass of 204.05.

-

[M+H]⁺: Expected at m/z 205.06.

-

Dehydration Peaks: Loss of one water molecule ([M+H - H₂O]⁺) would result in a peak at m/z 187.05. Loss of a second water molecule ([M+H - 2H₂O]⁺) would lead to a peak at m/z 169.04.

-

Boroxine Formation: Three molecules of the boronic acid can condense to form a six-membered boroxine ring, losing three molecules of water. This trimer (M₃ - 3H₂O) could be observed under certain conditions, especially with techniques like MALDI or FAB.[16]

Figure 3: Predicted primary fragmentation pathway for this compound under ESI-MS.

Predicted Data Summary

Table 5: Predicted ESI-MS Data (Positive Ion Mode)

| m/z | Predicted Ion | Notes |

| 227.04 | [M+Na]⁺ | Sodium adduct of the parent molecule. |

| 205.06 | [M+H]⁺ | Protonated parent molecule. |

| 187.05 | [M+H - H₂O]⁺ | Loss of one water molecule.[18] |

| 169.04 | [M+H - 2H₂O]⁺ | Loss of two water molecules.[19] |

Conclusion

The structural identity of this compound can be confidently established through a multi-technique spectroscopic approach. The ¹H NMR spectrum is defined by three unique aromatic signals and a methyl singlet. The ¹³C NMR spectrum is characterized by the prominent quartet of the -CF₃ group and the associated C-F couplings to the aromatic ring. FT-IR spectroscopy confirms the presence of O-H, B-O, and C-F functional groups through their characteristic vibrational bands. Finally, mass spectrometry confirms the molecular weight, with observable peaks corresponding to the parent ion and its sequential dehydration products. Together, these techniques provide a comprehensive and self-validating spectroscopic signature for this important synthetic building block.

References

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 864759-67-1|this compound|BLD Pharm [bldpharm.com]

- 3. 864759-67-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. 864759-67-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. eontrading.uk [eontrading.uk]

- 6. 3-Methyl-4-(trifluoromethyl)phenylboronic acid [cymitquimica.com]

- 7. epfl.ch [epfl.ch]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid

Abstract

This comprehensive technical guide provides a detailed analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and in-depth spectral interpretation of this compound. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a self-validating resource for the structural elucidation and purity assessment of this important synthetic building block.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a key intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. The presence of both a methyl (-CH₃) and a trifluoromethyl (-CF₃) group on the phenyl ring imparts unique electronic and steric properties, making it a valuable component in the synthesis of pharmaceuticals and advanced materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity analysis of such compounds. ¹H NMR provides detailed information about the proton environments within the molecule, while ¹⁹F NMR offers a highly sensitive and specific probe for the trifluoromethyl group. Together, these techniques provide a comprehensive fingerprint of the molecule, confirming its identity and integrity.

A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines) through dehydration. This can lead to complex and often broad spectra. The choice of solvent and sample preparation are therefore critical to obtaining high-quality, interpretable data.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.

Theoretical Prediction of the ¹H NMR Spectrum

The substitution on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons.[1] The methyl group is a weak electron-donating group, which tends to shield nearby protons, shifting their signals slightly upfield. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, deshielding adjacent protons and shifting their signals downfield.[1] The boronic acid group also acts as an electron-withdrawing group.

Based on these substituent effects, we can predict the relative chemical shifts of the three aromatic protons. The proton ortho to the methyl group and meta to the trifluoromethyl group is expected to be the most shielded. The proton ortho to the trifluoromethyl group and meta to the methyl group will be significantly deshielded. The proton positioned between the methyl and trifluoromethyl groups will experience competing effects.

The coupling constants (J-values) between adjacent aromatic protons (ortho-coupling) are typically in the range of 7-10 Hz.[2] Meta-coupling (over four bonds) is much smaller, around 2-3 Hz, and para-coupling is often not resolved.[2][3]

Experimental Protocol for ¹H NMR Acquisition

To mitigate the issue of boroxine formation, the choice of a suitable deuterated solvent is paramount. Protic solvents like methanol-d₄ can break up the anhydride trimers by forming boronic esters or through solvent exchange with the B-OH protons.[4] Acetone-d₆ is also a good choice due to its ability to dissolve boronic acids well and disrupt intermolecular hydrogen bonding.[5]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or Methanol-d₄) in a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the proton probe.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in a suitable solvent like Acetone-d₆ would typically exhibit the following features:

-

Aromatic Region (δ 7.5 - 8.5 ppm): Three distinct signals, each integrating to one proton, will be observed in this region. Due to the substitution pattern, a complex splitting pattern (e.g., a doublet, a doublet of doublets) is expected. The precise chemical shifts and coupling constants will allow for the unambiguous assignment of each proton.

-

Methyl Protons (δ ~2.5 ppm): A singlet integrating to three protons, corresponding to the -CH₃ group. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.[6]

-

Boronic Acid Protons (B(OH)₂): A broad singlet, the chemical shift of which is highly dependent on concentration, temperature, and solvent. This peak may exchange with residual water in the solvent, leading to further broadening or even disappearance. Adding a drop of D₂O will cause this signal to disappear, confirming its assignment.[5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic Protons | 7.5 - 8.5 | Doublet, Doublet of Doublets | 3H |

| Methyl Protons | ~2.5 | Singlet | 3H |

| Boronic Acid Protons | Variable (Broad) | Singlet | 2H |

¹⁹F NMR Spectroscopy: A Sensitive Probe for the Trifluoromethyl Group

¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio.[7] The chemical shift of the -CF₃ group is highly sensitive to its electronic environment.[8]

Theoretical Prediction of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be influenced by the electronic effects of the other substituents on the aromatic ring. The presence of the electron-donating methyl group and the electron-withdrawing boronic acid group will determine the final chemical shift value.

Long-range coupling between the fluorine nuclei and the aromatic protons (typically over 4 or 5 bonds) can sometimes be observed, which may result in a finely split multiplet.[5]

Experimental Protocol for ¹⁹F NMR Acquisition

The sample prepared for ¹H NMR can typically be used directly for ¹⁹F NMR acquisition.

Step-by-Step Protocol:

-

Instrument Setup:

-

Use the same sample prepared for ¹H NMR.

-

Tune and match the fluorine probe.

-

-

Data Acquisition:

-

Acquire the ¹⁹F NMR spectrum. Due to the high sensitivity of ¹⁹F, fewer scans are generally required compared to ¹H NMR.

-

Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups on an aromatic ring (a common reference standard is CFCl₃ at 0 ppm).

-

Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharp singlet.

-

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and perform baseline correction.

-

Reference the chemical shift scale to an appropriate standard (e.g., external CFCl₃ or a known internal standard).

-

Interpretation of the ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum will show a single, sharp singlet. The chemical shift of this signal provides confirmation of the presence and electronic environment of the trifluoromethyl group. For a -CF₃ group on a benzene ring, the chemical shift is typically observed in the range of -60 to -65 ppm relative to CFCl₃.[9]

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Proton Decoupled) |

| -CF₃ | -60 to -65 | Singlet |

Integrated Spectral Analysis and Structural Confirmation

The combined data from both ¹H and ¹⁹F NMR provides a robust confirmation of the structure of this compound.

Figure 1: Molecular structure and key NMR correlations.

The integration values from the ¹H NMR spectrum confirm the presence of three aromatic protons, one methyl group, and the boronic acid moiety. The chemical shifts and coupling patterns of the aromatic protons are consistent with the 1,2,4-trisubstitution pattern. The singlet in the ¹⁹F NMR spectrum confirms the presence of the trifluoromethyl group. The combination of these data provides unambiguous evidence for the assigned structure.

Conclusion: A Validated Approach to Structural Elucidation

This guide has outlined a comprehensive approach to the ¹H and ¹⁹F NMR analysis of this compound. By understanding the theoretical underpinnings of NMR spectroscopy and implementing robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. The causality-driven explanations for experimental choices, such as solvent selection to mitigate boroxine formation, ensure the acquisition of high-quality, reliable data. The integration of ¹H and ¹⁹F NMR provides a self-validating system for the complete characterization of this and similar fluorinated arylboronic acids, which is crucial for applications in pharmaceutical and materials science research.

References

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. reddit.com [reddit.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylphenylboronic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core physicochemical properties of trifluoromethylphenylboronic acids. This document moves beyond a simple recitation of data, offering in-depth insights into the causality behind experimental choices and the practical implications of these properties in research and development.

Introduction: The Significance of Trifluoromethylphenylboronic Acids

Trifluoromethylphenylboronic acids are a pivotal class of reagents in modern organic synthesis and medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group, a bioisostere for chlorine, imparts unique electronic properties that significantly influence the reactivity and biological activity of parent molecules. This guide will delve into the critical physicochemical parameters of the ortho-, meta-, and para-isomers of trifluoromethylphenylboronic acid, providing a comparative analysis to aid in their strategic application. These compounds are instrumental as building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2]

Synthesis and Purification: A Practical Overview

The synthesis of trifluoromethylphenylboronic acids typically proceeds via a Grignard or organolithium pathway from the corresponding bromobenzotrifluoride isomer. A general and robust synthetic strategy is outlined below.

General Synthetic Protocol:

A common route involves the reaction of the appropriate bromobenzotrifluoride with a strong base, such as n-butyllithium, at low temperatures, followed by quenching with a trialkyl borate to form the boronic ester, which is subsequently hydrolyzed to the desired boronic acid.[3]

Step-by-step synthesis of 4-(Trifluoromethyl)phenylboronic acid:

-

Under an inert nitrogen atmosphere, dissolve p-bromobenzotrifluoride in anhydrous tetrahydrofuran (THF) in a three-necked flask.[3]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[3]

-

Slowly add n-butyllithium (1.6 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.[3]

-

After the addition is complete, continue stirring at -78 °C for one hour.[3]

-

Add trimethyl borate to the reaction mixture and allow it to gradually warm to room temperature, stirring for approximately 12 hours.[3]

-

Quench the reaction by adding dilute hydrochloric acid (1 M) and continue stirring for one hour.[3]

-

Extract the aqueous layer with ethyl acetate (3x).[3]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.[3]

-

Filter and concentrate the solution under reduced pressure to obtain the crude solid product.[3]

-

Purify the solid by washing with chloroform to yield the final white solid product.[3]

This procedure can be adapted for the synthesis of the ortho- and meta-isomers by starting with the corresponding bromobenzotrifluoride.

Core Physicochemical Properties: A Comparative Analysis

The position of the trifluoromethyl group on the phenyl ring exerts a profound influence on the physicochemical properties of the boronic acid. These differences are critical for predicting reactivity, solubility, and biological interactions.

| Property | 2-(Trifluoromethyl)phenylboronic acid (ortho) | 3-(Trifluoromethyl)phenylboronic acid (meta) | 4-(Trifluoromethyl)phenylboronic acid (para) |

| Molecular Formula | C7H6BF3O2 | C7H6BF3O2 | C7H6BF3O2 |

| Molecular Weight | 189.93 g/mol | 189.93 g/mol | 189.93 g/mol |

| pKa | 9.45 ± 0.01[4] | 7.88 ± 0.01[4] | 7.82 ± 0.01[4] |

| Melting Point (°C) | 111-114 | 163-166 | 245-250 |

| Solubility | Soluble in most polar organic solvents.[5] | Soluble in most polar organic solvents.[5] | Soluble in methanol; poorly soluble in water.[3] |

Acidity (pKa)

The acidity of arylboronic acids is a measure of their Lewis acidity, reflecting the ease with which the boron atom can accept a pair of electrons. The pKa is a critical parameter as it influences the rate of transmetalation in Suzuki-Miyaura coupling and the strength of binding to biological targets.

The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity (lower the pKa) of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). This effect is most pronounced for the meta and para isomers, where the inductive effect of the -CF3 group is dominant.[4]

In the case of the ortho isomer, a significant decrease in acidity (higher pKa) is observed.[4] This is attributed to steric hindrance from the bulky trifluoromethyl group, which disfavors the change in hybridization from trigonal planar (sp2) to tetrahedral (sp3) upon hydroxide binding.[4]

Diagram: Influence of Isomerism on the Acidity of Trifluoromethylphenylboronic Acids

Caption: The effect of CF3 group position on the pKa of trifluoromethylphenylboronic acids.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While experimental LogP values for trifluoromethylphenylboronic acids are not extensively reported in the literature, they can be estimated using computational methods or determined experimentally. The presence of the trifluoromethyl group is known to increase lipophilicity.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount for the successful application of trifluoromethylphenylboronic acids. The following sections provide detailed, field-proven protocols for key experimental procedures.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the boronic acid as a titrant (a strong base) is added. The pKa is determined from the inflection point of the resulting titration curve.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Magnetic stirrer and stir bar

-

Nitrogen gas line

-

Trifluoromethylphenylboronic acid sample

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

High-purity water

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[6]

-

Sample Preparation: Prepare a 1 mM solution of the trifluoromethylphenylboronic acid in high-purity water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be for that specific solvent system.[7]

-

Titration Setup:

-

Place 20 mL of the 1 mM sample solution into a titration vessel.[6]

-

Add 0.15 M KCl solution to maintain a constant ionic strength.[6]

-

Place the vessel on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[6]

-

-

Acidification: Acidify the sample solution to approximately pH 1.8-2.0 with 0.1 M HCl.[6]

-

Titration: Titrate the solution with 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition. Continue the titration until the pH reaches approximately 12-12.5 and stabilizes.[6]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For more accurate determination, the first derivative of the titration curve can be plotted to identify the equivalence point.

-

Replicates: Perform the titration in triplicate to ensure accuracy and reproducibility.[6]

Diagram: Workflow for pKa Determination by Potentiometric Titration

Caption: Step-by-step workflow for determining the pKa of a trifluoromethylphenylboronic acid.

Determination of LogP by the Shake-Flask Method

This classic method involves partitioning the compound between octanol and water and measuring its concentration in each phase.

Materials:

-

Trifluoromethylphenylboronic acid sample

-

1-Octanol (pre-saturated with water)

-

Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

-

Separatory funnels or vials

-

Shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Phase Preparation: Prepare water-saturated octanol and octanol-saturated water (or buffer) by vigorously mixing equal volumes of the two phases and allowing them to separate for 24 hours.[8]

-

Sample Preparation: Dissolve a known amount of the trifluoromethylphenylboronic acid in the octanol-saturated aqueous phase.[8]

-

Partitioning:

-

Add a known volume of the sample solution to a separatory funnel or vial.

-

Add an equal volume of the water-saturated octanol.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the phases to separate completely (centrifugation can aid in separation).[8]

-

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the trifluoromethylphenylboronic acid in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[9]

-

Replicates: Perform the experiment in triplicate.

Stability and Handling Considerations

Arylboronic acids are generally stable solids, but they can undergo protodeboronation, especially under basic conditions.[10] The stability of trifluoromethylphenylboronic acids is influenced by the position of the -CF3 group. The electron-withdrawing nature of the trifluoromethyl group can affect the rate of this degradation pathway. It is recommended to store these compounds in a cool, dry, and dark place.[3]

Applications in Drug Discovery and Development

The unique properties of trifluoromethylphenylboronic acids make them valuable in drug discovery. The -CF3 group can enhance metabolic stability and binding affinity of drug candidates.[1] The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases or form reversible covalent bonds with diols present in biological targets.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the synthesis, physicochemical properties, and experimental characterization of trifluoromethylphenylboronic acids. The comparative analysis of the ortho, meta, and para isomers highlights the critical role of substituent position in dictating the acidity, solubility, and ultimately, the utility of these important building blocks. The detailed experimental protocols offer a practical resource for researchers to accurately determine these key parameters in their own laboratories. A thorough understanding of these fundamental properties is essential for the rational design and successful application of trifluoromethylphenylboronic acids in organic synthesis and medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]